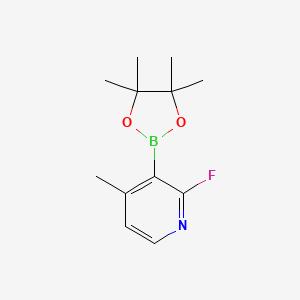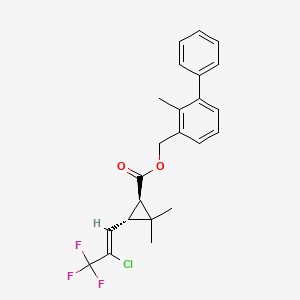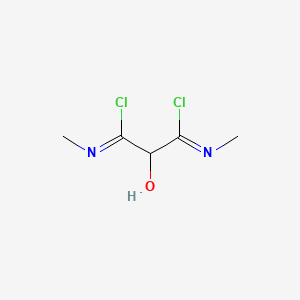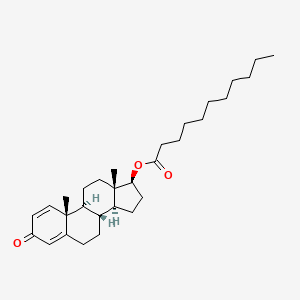
(S)-Bufuralol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bufuralol is a chiral compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in scientific research to study the pharmacological effects of beta-blockers. The compound is known for its ability to selectively block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bufuralol typically involves the resolution of racemic Bufuralol using chiral agents or asymmetric synthesis methods. One common approach is the use of chiral chromatography to separate the enantiomers. Another method involves the use of chiral catalysts to induce asymmetry during the synthesis process.
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques. These methods include the use of chiral stationary phases in high-performance liquid chromatography (HPLC) or the use of chiral auxiliaries in chemical synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bufuralol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Bufuralol is widely used in scientific research for its beta-blocking properties. Some of its applications include:
Chemistry: Studying the stereochemistry and chiral resolution of beta-blockers.
Biology: Investigating the physiological effects of beta-adrenergic receptor antagonists on cellular functions.
Medicine: Researching potential therapeutic uses in cardiovascular diseases and hypertension.
Industry: Developing new beta-blocking agents and improving existing formulations.
Mécanisme D'action
(S)-Bufuralol exerts its effects by selectively binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The compound primarily targets the beta-1 adrenergic receptors in the heart, reducing cardiac output and oxygen demand.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(S)-Bufuralol is unique due to its chiral nature, which allows for the study of enantiomer-specific pharmacological effects. Unlike non-selective beta-blockers like Propranolol, this compound provides more targeted action on beta-1 receptors, making it a valuable tool in research focused on cardiovascular pharmacology.
Propriétés
Numéro CAS |
64100-62-5 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m0/s1 |
Clé InChI |
SSEBTPPFLLCUMN-ZDUSSCGKSA-N |
SMILES isomérique |
CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O |
SMILES canonique |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)










![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)


